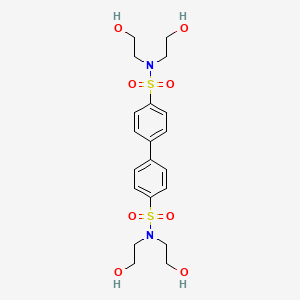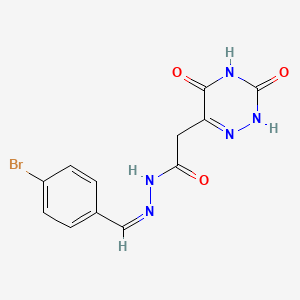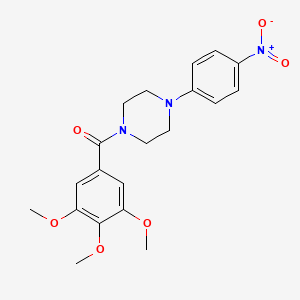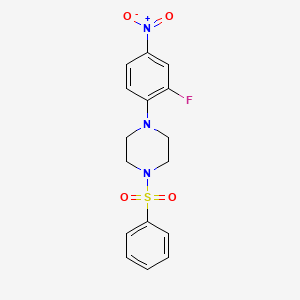![molecular formula C20H20BrFN2O2 B5912902 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE](/img/structure/B5912902.png)
1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group
Preparation Methods
The synthesis of 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.
Scientific Research Applications
1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Industry: It is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, leading to the hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This mechanism is particularly relevant in the context of its potential use as an antipsychotic or anxiolytic agent.
Comparison with Similar Compounds
1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE can be compared with similar compounds such as:
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}ethanone: This compound shares a similar structure but differs in the length of the carbon chain, which can affect its pharmacokinetic properties.
6-{[4-(4-Bromobenzoyl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one: This compound contains a sulfonyl group, which can influence its chemical reactivity and biological activity.
3-[4-(2-Bromobenzoyl)piperazino]-1-isopentyl-2-pyrrolidinone: This compound features a pyrrolidinone ring, which can alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(2-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXQBBUHWDHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
![3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B5912829.png)
![3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE](/img/structure/B5912837.png)


![N'-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B5912863.png)

![7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5912881.png)

![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one](/img/structure/B5912905.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912917.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
